(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of amino and hydroxy groups at specific positions on the cyclopentane ring.
Chirality Induction: Use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Hydrochloride Formation: Conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential role in biological systems and as a probe for enzyme activity.
Chemistry: Used in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid: The free amino acid form without the hydrochloride salt.
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different functional groups.
Uniqueness
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2648901-85-1 |
---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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